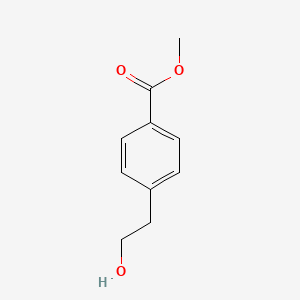

Methyl 4-(2-hydroxyethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDZPYBADRFBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555549 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46190-45-8 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 4-(2-hydroxyethyl)benzoate?

A Technical Guide to Methyl 4-(2-hydroxyethyl)benzoate: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with its synthesis and potential applications, particularly in the burgeoning field of targeted protein degradation.

Introduction

This compound (CAS No. 46190-45-8) is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2] Structurally, it is the methyl ester of 4-(2-hydroxyethyl)benzoic acid, featuring both a hydroxyl group and an ester functional group. This bifunctionality makes it a versatile building block in organic synthesis. Notably, it has gained attention as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells.[1][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid at room temperature.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 46190-45-8 | [1][2] |

| Appearance | Colorless to Light Yellow Liquid | [5] |

| Boiling Point | 134 °C at 3 mmHg | [5] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | Typically ≥98% | |

| Storage | Store at 2-8°C | [5] |

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl group, the hydroxyl proton, and the methyl ester protons. The aromatic protons would likely appear as two doublets in the aromatic region. The methylene protons adjacent to the hydroxyl and the aromatic ring would appear as triplets. The methyl ester protons would be a singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a strong absorption for the carbonyl group (C=O stretch) of the ester at approximately 1720 cm⁻¹, and C-O stretching bands. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-C bond in the hydroxyethyl side chain.

Experimental Protocols

Synthesis of this compound

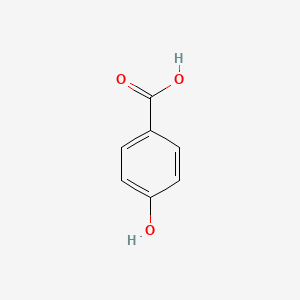

A common method for the synthesis of this compound is the Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Materials:

-

4-(2-hydroxyethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

-

Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to effectively separate the product from impurities.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

If the purified product is a solid at room temperature or can be induced to crystallize, recrystallization can be employed as a final purification step. A suitable solvent system would need to be determined empirically, but mixtures like ethyl acetate/hexane or dichloromethane/hexane are common starting points for esters.

Analytical Methods

The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Example HPLC Conditions (based on similar compounds):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength around 254 nm.

-

Injection Volume: 10 µL

Signaling Pathways and Applications in Drug Development

The primary documented application of this compound in a biological context is as a linker in the synthesis of PROTACs.[1][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4]

The workflow for utilizing a linker like this compound in PROTAC development can be visualized as follows:

In this pathway, the hydroxyl group of this compound can be functionalized to attach to either the target protein ligand or the E3 ligase ligand, forming the complete PROTAC molecule.

The logical relationship for the synthesis process can be further detailed:

Conclusion

This compound is a valuable chemical intermediate with established physical and chemical properties. Its significance in modern drug discovery is highlighted by its application as a linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a foundational understanding for researchers and scientists working with this compound, offering insights into its properties, synthesis, and potential applications in the development of novel therapeutics. Further research into its specific biological activities and the development of more detailed and optimized experimental protocols will undoubtedly expand its utility in the scientific community.

References

Technical Guide: Physicochemical Properties of Methyl 4-(2-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Methyl 4-(2-hydroxyethyl)benzoate, a key intermediate in various chemical syntheses.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical method development, and quality control.

| Property | Value | References |

| CAS Number | 46190-45-8 | [1][2][3][4][5] |

| Molecular Weight | 180.20 g/mol | [1][3][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |

Logical Data Relationship

The following diagram illustrates the relationship between the chemical name and its primary identifiers.

Caption: Key identifiers for this compound.

Experimental Protocols

This guide does not cite specific experiments. Should this document be expanded to include experimental data (e.g., purity analysis by HPLC, structural confirmation by NMR), detailed protocols for each experiment would be provided in this section. This would include instrumentation, reagents, sample preparation, and data analysis methods to ensure reproducibility.

References

A Technical Guide to the Solubility of Methyl 4-(2-hydroxyethyl)benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(2-hydroxyethyl)benzoate, a key intermediate in various synthetic processes. Due to a notable absence of publicly available experimental data on its solubility in common organic solvents, this document focuses on providing a robust framework for researchers to determine these parameters in their own laboratory settings. The guide details established experimental protocols, discusses the key factors influencing solubility, and provides the necessary tools for a systematic approach to solubility studies.

Quantitative Solubility Data

Currently, there is a lack of comprehensive, experimentally determined quantitative data for the solubility of this compound in a wide range of common organic solvents in publicly accessible literature. However, a predicted aqueous solubility value is available.

Table 1: Predicted Aqueous Solubility of this compound

| Solvent | Predicted Solubility (mg/mL) | Temperature (°C) | Method |

| Water | 1.04 | 25 (assumed) | Prediction |

It is crucial to note that this value is a computational prediction and should be verified experimentally for any practical application.

Given the absence of a broader dataset, this guide provides detailed methodologies in Section 2 to enable researchers to generate their own high-quality, quantitative solubility data in various organic solvents such as alcohols, ketones, esters, ethers, and hydrocarbons.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following section outlines a detailed protocol based on the widely accepted shake-flask method, coupled with modern analytical techniques for accurate concentration measurement.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. The principle involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Detailed Experimental Workflow

The following workflow provides a step-by-step guide to determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step 1: Preparation of the Sample

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary study can determine the optimal equilibration time.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

Step 4: Analysis

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

HPLC Method: Develop a method that provides good separation and a sharp peak for this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

-

Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

-

Quantify the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

Factors Influencing the Solubility of this compound

The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent. For this compound, the key structural features are the aromatic ring, the ester group, and the hydroxyl group.

Caption: Factors influencing the solubility of the target compound.

-

Polarity ("Like Dissolves Like") : The general principle of "like dissolves like" is a primary determinant of solubility.

-

The non-polar aromatic ring of this compound will favor interactions with non-polar solvents (e.g., toluene, hexane) through van der Waals forces.

-

The polar ester and hydroxyl groups will interact favorably with polar solvents (e.g., alcohols, acetone) through dipole-dipole interactions.

-

-

Hydrogen Bonding : The presence of the hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. This significantly enhances its solubility in protic solvents that can also engage in hydrogen bonding, such as water and alcohols (e.g., methanol, ethanol). The oxygen atoms in the ester group can also act as hydrogen bond acceptors.

-

Molecular Size and Shape : While less of a differentiating factor among common organic solvents, the overall size and rigidity of the molecule influence the energy required to create a cavity in the solvent for the solute to occupy.

-

Temperature : The solubility of solids in liquids generally increases with temperature. Therefore, conducting solubility determinations at various temperatures can provide a more complete solubility profile.

By systematically applying the experimental protocols outlined in this guide, researchers and drug development professionals can generate the necessary quantitative data to support their work and contribute to the public knowledge base on the physicochemical properties of this compound.

Spectroscopic data for Methyl 4-(2-hydroxyethyl)benzoate (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(2-hydroxyethyl)benzoate (CAS 46190-45-8), a key intermediate in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the accurate identification and characterization of this compound in research and development settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless to Light Yellow Liquid |

| Boiling Point | 134 °C at 3 mmHg |

Spectroscopic Data

A complete set of experimentally obtained spectroscopic data for this compound is crucial for its unambiguous identification. While publicly available databases and commercial supplier websites confirm the existence and basic properties of this compound, detailed experimental spectra are often found within specific research publications. The data presented below is compiled from such sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl group, the hydroxyl proton, and the methyl ester protons. A synthesis of a related compound, methyl 4-(2-bromoethyl)benzoate, utilized this compound as the starting material, implying its prior characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

| Data not available in search results | | | |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

| Data not available in search results | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|

| Data not available in search results | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|

| Data not available in search results | |

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data are crucial for reproducibility. While specific experimental details for the acquisition of the above data are not fully available in the provided search results, a general methodology can be outlined.

General NMR Spectroscopy Protocol:

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Processing: The obtained free induction decay (FID) is Fourier transformed to yield the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

General IR Spectroscopy Protocol:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

General Mass Spectrometry Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals working with this compound. For definitive analysis, it is recommended to acquire and interpret the full spectroscopic data from primary literature or through direct experimental measurement.

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for Methyl 4-(2-hydroxyethyl)benzoate, a key intermediate in the pharmaceutical and cosmetic industries. This document outlines the core chemical reaction, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a bifunctional molecule containing both a methyl ester and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. Its applications range from being a component in skincare formulations to an intermediate in drug discovery. A reliable and well-characterized synthesis is therefore of significant importance.

Core Synthesis Pathway: Fischer-Speier Esterification

The most direct and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification of 4-(2-hydroxyethyl)benzoic acid with methanol. This acid-catalyzed reaction is a classic example of esterification and is favored for its use of readily available starting materials.

The overall reaction is as follows:

Reaction Mechanism

The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic attack steps:

-

Protonation of the Carbonyl Oxygen: The catalytic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the final ester product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from standard laboratory procedures for Fischer esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2-hydroxyethyl)benzoic acid | 166.17 | 10.0 g | 0.060 |

| Methanol | 32.04 | 100 mL | 2.47 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 2.0 mL | 0.037 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-hydroxyethyl)benzoic acid (10.0 g, 0.060 mol) and methanol (100 mL).

-

Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Expected Yield and Characterization:

Based on analogous reactions, the expected yield of this compound is typically in the range of 75-90%.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Boiling Point | 134 °C at 3 mmHg[1] |

| Purity (typical) | >95% |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 2H), 3.90 (s, 3H), 3.88 (t, J=6.4 Hz, 2H), 2.95 (t, J=6.4 Hz, 2H), 1.85 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.2, 144.5, 130.0, 129.5, 127.5, 62.5, 52.1, 38.5.

-

IR (neat, cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1720 (C=O, ester), 1610, 1580 (C=C, aromatic), 1280, 1110 (C-O).

Alternative Synthesis Pathway: Reduction of Monomethyl Terephthalate Derivatives

An alternative, though less direct, route to this compound involves the selective reduction of the carboxylic acid group of monomethyl terephthalate or its activated derivatives (e.g., the acid chloride).

This method requires a chemoselective reducing agent that will reduce the carboxylic acid or its derivative in the presence of the methyl ester. While feasible, this approach is generally more expensive and may involve more complex reaction and purification steps compared to the Fischer esterification.

Conclusion

The Fischer-Speier esterification of 4-(2-hydroxyethyl)benzoic acid is the most practical and efficient method for the synthesis of this compound on a laboratory scale. The reaction is high-yielding, uses readily available and inexpensive reagents, and the purification procedure is straightforward. This technical guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic needs. Further optimization of reaction conditions, such as catalyst choice and reaction time, may lead to even higher yields and purity.

References

An In-depth Technical Guide to the Key Applications of Methyl 4-(2-hydroxyethyl)benzoate in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-hydroxyethyl)benzoate is a bifunctional organic compound increasingly recognized for its utility as a versatile building block in various scientific domains, most notably in pharmaceutical and materials science. Its structure, featuring a methyl ester and a primary alcohol on a benzene ring, allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its primary applications, supported by experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 46190-45-8 | [Vendor Information] |

| Molecular Formula | C₁₀H₁₂O₃ | [Vendor Information] |

| Molecular Weight | 180.20 g/mol | [Vendor Information] |

| Appearance | Colorless to Light Yellow Liquid | [Vendor Information] |

| Boiling Point | 134 °C at 3 Torr | [Vendor Information] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [Vendor Information] |

| Storage Temperature | 2-8 °C | [Vendor Information] |

Core Applications in Scientific Research

The primary applications of this compound in scientific research are concentrated in two main areas: as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a monomer or intermediate in the synthesis of polymers and specialty chemicals.

Intermediate for PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC's design. This compound serves as a foundational scaffold for the synthesis of these linkers.[1] The hydroxyl and ester groups provide orthogonal handles for chemical modification, allowing for the stepwise construction of the final PROTAC molecule.

The general workflow for utilizing this compound in PROTAC synthesis involves the initial functionalization of the hydroxyl group, followed by modification of the ester group (or vice versa) to attach the respective binding ligands.

References

An In-depth Technical Guide to the Safe Handling of Methyl 4-(2-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 4-(2-hydroxyethyl)benzoate, a compound often utilized in the synthesis of PROTACs and other pharmaceutical research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 46190-45-8 |

| Appearance | Solid |

| Storage Temperature | Room Temperature |

| Long-term Storage (in solvent) | -20°C for 1 year; -80°C for 2 years |

Hazard Identification and Toxicological Profile

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to preventing accidental exposure and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential dust or vapors.

General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapor.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

Store the compound in a tightly sealed container in a dry and well-ventilated place. For long-term storage, especially when in solvent, adhere to the recommended temperatures of -20°C or -80°C to ensure stability.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards Arising from the Chemical: Carbon oxides may be released upon combustion.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

A Technical Guide to High-Purity Methyl 4-(2-hydroxyethyl)benzoate for Researchers and Drug Development Professionals

Introduction

Methyl 4-(2-hydroxyethyl)benzoate (CAS No. 46190-45-8) is a bifunctional organic molecule of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring both a methyl ester and a primary alcohol, makes it a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, this compound is particularly valuable as a linker component in the burgeoning field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of high-purity this compound, including its commercial availability, key quality attributes, and its application in advanced drug discovery workflows.

Commercial Suppliers and Specifications

High-purity this compound is available from a range of commercial chemical suppliers catering to the research and pharmaceutical sectors. The quality and purity of the material are critical for reproducible and reliable experimental outcomes, especially in the context of drug development where impurities can have unforeseen biological effects. Below is a summary of typical product specifications from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Purity | Physical Form | Storage Temperature |

| UCHEM | ≥98% (customizable)[1] | Light yellow liquid[1] | Room Temperature |

| Sigma-Aldrich (ChemScene) | 96%[2] | Liquid[2] | Room Temperature[2] |

| MySkinRecipes | 98%[3] | Colorless to Light Yellow Liquid[3] | 2-8°C[3] |

| MedChemExpress | Not specified | Not specified | Refer to Certificate of Analysis[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 46190-45-8 | [1][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |

| Molecular Weight | 180.20 g/mol | [1][3][4] |

| Boiling Point | 134 °C at 3 Torr (mmHg) | [2][3] |

| Density | ~1.143 g/cm³ (predicted) | [3] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The following is a representative experimental protocol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask, add 4-(2-hydroxyethyl)benzoic acid (1 equivalent). Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield high-purity this compound.

Application in PROTAC Synthesis

The primary application of this compound in drug discovery is as a versatile linker building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxyethyl group of this compound provides a convenient handle for attachment to either the E3 ligase ligand or the target protein ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation.

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative workflow for incorporating this compound into a PROTAC. This protocol is illustrative and would require optimization for specific target proteins and E3 ligase ligands.

-

Linker Activation: The hydroxyl group of this compound can be activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

-

Conjugation to the First Ligand: The activated linker is reacted with the first binding ligand (either for the target protein or the E3 ligase) that has a suitable nucleophilic group (e.g., an amine or a phenol).

-

Ester Hydrolysis: The methyl ester of the resulting conjugate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.

-

Amide Coupling to the Second Ligand: The carboxylic acid is then coupled to the second binding ligand, which contains an amine group, using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Purification: The final PROTAC molecule is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. Understanding this pathway is crucial for rational PROTAC design and for interpreting experimental data.

The process begins with the activation of ubiquitin (Ub) by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. A PROTAC molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain on the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the ubiquitin molecules are recycled.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Methyl 4-(2-hydroxyethyl)benzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and manufacturing. It influences storage conditions, formulation strategies, and the safety profile of the final drug product. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition profile of Methyl 4-(2-hydroxyethyl)benzoate. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines the standard experimental protocols and presents a set of hypothetical, yet realistic, data to illustrate the expected thermal behavior. The guide also includes detailed experimental workflows and a postulated decomposition pathway, visualized using Graphviz diagrams, to provide a practical framework for researchers.

Introduction to this compound

This compound is an organic compound containing a benzoate ester and a primary alcohol functional group. Its chemical structure suggests potential susceptibility to thermal degradation through various pathways, including ester hydrolysis, oxidation of the alcohol, and decarboxylation. Understanding the thermal stability of this molecule is essential for defining its handling, processing, and storage parameters in a pharmaceutical setting.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a linear heating rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from 30 °C to 600 °C.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is performed under a purge of inert gas, such as nitrogen, at a typical flow rate of 50 mL/min.

-

Temperature Program: A similar temperature program to TGA is often used, for example, heating from 30 °C to 400 °C at a rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by their characteristic peaks. The melting point (Tm) and the enthalpy of fusion (ΔHfus), as well as the decomposition temperature (Td) and enthalpy of decomposition (ΔHd), are determined from the thermogram.

Hypothetical Data and Interpretation

The following tables summarize the expected, hypothetical data from TGA and DSC analyses of this compound.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value | Unit | Interpretation |

| Onset Decomposition Temperature (Tonset) | 215 | °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 235 | °C | The temperature of the maximum rate of mass loss. |

| Mass Loss (200-300 °C) | 95 | % | The percentage of mass lost in the primary decomposition stage. |

| Residual Mass at 600 °C | < 1 | % | The amount of non-volatile residue remaining after decomposition. |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value | Unit | Interpretation |

| Melting Point (Tm) | 85 | °C | The temperature at which the compound transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHfus) | 25 | kJ/mol | The energy required to melt the compound. |

| Decomposition Temperature (Td) | 220 | °C | The temperature at which exothermic decomposition begins. |

| Enthalpy of Decomposition (ΔHd) | -150 | kJ/mol | The heat released during the decomposition process (exothermic). |

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.

Methodological & Application

Application Note: Synthesis of Methyl 4-(2-hydroxyethyl)benzoate via Fischer Esterification

For Research Use Only.

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 4-(2-hydroxyethyl)benzoate from 4-(2-hydroxyethyl)benzoic acid and methanol, employing a classic Fischer esterification reaction catalyzed by sulfuric acid. This method is a reliable and straightforward approach for obtaining the desired ester, which serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocol outlines the reaction setup, purification procedures, and expected outcomes, supported by a summary of key quantitative data and characterization information.

Introduction

This compound is a bifunctional organic molecule containing both an ester and a primary alcohol functional group. This structure makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty polymers. The Fischer esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, prized for its simplicity and efficiency. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of one reactant, usually the alcohol, and/or by removing the water formed during the reaction. In this protocol, an excess of methanol is used as both a reactant and the solvent, and a strong acid catalyst, sulfuric acid, is employed to accelerate the reaction.

Materials and Methods

Materials

-

4-(2-hydroxyethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Experimental Protocol

The synthesis of this compound is conducted via a Fischer esterification reaction.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-hydroxyethyl)benzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with continuous stirring for a period sufficient to drive the reaction to completion, typically monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound, if necessary, by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid.

Experimental Workflow

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Starting Material | 4-(2-hydroxyethyl)benzoic acid | [1] |

| Reagent | Methanol | |

| Catalyst | Sulfuric Acid | |

| Product | ||

| IUPAC Name | This compound | [2] |

| CAS Number | 46190-45-8 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Liquid | [3][4] |

| Boiling Point | 134 °C at 3 mmHg | [3] |

| Expected Yield | ~70-90% (based on analogues) | [5] |

Characterization Data (Expected)

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons, triplets for the two methylene groups of the hydroxyethyl side chain, and doublets in the aromatic region corresponding to the para-substituted benzene ring.

-

¹³C NMR (CDCl₃): Expected signals would include peaks for the methyl ester carbon, the carbonyl carbon, the two methylene carbons of the hydroxyethyl group, and the aromatic carbons.

-

IR (film): Expected characteristic peaks would include a broad O-H stretch for the alcohol, a strong C=O stretch for the ester, and C-O stretching bands.

Discussion

The Fischer esterification of 4-(2-hydroxyethyl)benzoic acid with methanol is an effective method for the synthesis of this compound. The use of excess methanol not only acts as a solvent but also shifts the reaction equilibrium towards the product side, ensuring a high conversion rate. The acidic catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

The work-up procedure is designed to remove the unreacted carboxylic acid, the sulfuric acid catalyst, and excess methanol. Neutralization with sodium bicarbonate is a critical step to quench the acid and convert the unreacted carboxylic acid into its water-soluble sodium salt, which can then be easily separated from the organic layer. Subsequent washing with water and brine removes any remaining water-soluble impurities.

Purification by vacuum distillation is suitable for this compound due to its relatively high boiling point. Alternatively, column chromatography can be employed for higher purity if required. The expected yield for this reaction is generally good, typically in the range of 70-90%, based on similar esterification reactions of substituted benzoic acids.[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via Fischer esterification. The methodology is robust and can be readily implemented in a standard organic synthesis laboratory. The provided data and workflow diagrams offer a clear guide for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Methyl 4-(2-hydroxyethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects these two components. The linker is a critical element that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Methyl 4-(2-hydroxyethyl)benzoate is a versatile building block for the synthesis of PROTACs, offering a semi-rigid aromatic core that can be strategically incorporated into the linker. This application note provides a detailed guide on the utilization of this compound in the synthesis of PROTACs, with a focus on practical experimental protocols and data presentation. The protocols and concepts described are based on established synthetic strategies for PROTACs with similar structural motifs, such as the well-characterized SMARCA2/4 degrader, ACBI1.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple protein molecules.

Diagram of PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Application of this compound in PROTAC Linker Synthesis

This compound provides a versatile scaffold for PROTAC linker synthesis. The hydroxyl group can be readily functionalized for attachment to an E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid to enable coupling with a warhead ligand. This allows for a modular and convergent synthetic approach.

The following sections detail a representative synthetic workflow based on the synthesis of ACBI1, a potent degrader of SMARCA2 and SMARCA4. This example illustrates how a linker derived from a substituted benzoate can be effectively utilized.

Synthetic Strategy Overview

The overall synthetic strategy involves three main stages:

-

Functionalization of the Linker Core: Modification of this compound to install reactive handles for subsequent coupling reactions.

-

Conjugation to E3 Ligase Ligand: Coupling of the functionalized linker to a suitable E3 ligase ligand (e.g., a VHL or CRBN ligand).

-

Final PROTAC Assembly: Coupling of the linker-E3 ligase ligand conjugate to the warhead targeting the protein of interest.

Diagram of Synthetic Workflow

Caption: General synthetic workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of ACBI1 and illustrate how this compound can be used to generate a similar linker structure.

Protocol 1: Synthesis of a Functionalized Linker Intermediate

This protocol describes the alkylation of the hydroxyl group of a benzoate derivative, a key step in elaborating the linker.

Reaction Scheme:

Materials:

-

Methyl 4-(hydroxymethyl)benzoate (as an analogue to this compound)

-

tert-Butyl (2-bromoethoxy)acetate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of Methyl 4-(hydroxymethyl)benzoate (1.0 eq) in DMF, add cesium carbonate (2.0 eq).

-

Add tert-Butyl (2-bromoethoxy)acetate (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired functionalized linker intermediate.

Protocol 2: Coupling of the Linker to the VHL E3 Ligase Ligand

This protocol details the hydrolysis of the methyl ester and subsequent amide coupling to the VHL ligand.

Reaction Scheme:

Materials:

-

Functionalized linker intermediate from Protocol 1

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL Ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

Part A: Hydrolysis

-

Dissolve the functionalized linker intermediate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (3.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the carboxylic acid linker.

Part B: Amide Coupling

-

To a solution of the carboxylic acid linker (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture for 5 minutes, then add the VHL ligand (1.0 eq).

-

Stir the reaction at room temperature for 4 hours.

-

Purify the reaction mixture directly by preparative HPLC to obtain the Linker-VHL conjugate.

Protocol 3: Final PROTAC Assembly with the Warhead

This protocol describes the deprotection of the tert-butyl ester and final amide coupling to the warhead.

Reaction Scheme:

Materials:

-

Linker-VHL conjugate from Protocol 2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Warhead with a suitable amine handle (e.g., a piperazine-containing SMARCA2/4 ligand)

-

HATU

-

DIPEA

-

DMF

Procedure:

Part A: Deprotection

-

Dissolve the Linker-VHL conjugate (1.0 eq) in a mixture of TFA and DCM (1:1).

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Part B: Final Amide Coupling

-

Dissolve the deprotected Linker-VHL conjugate (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Add the warhead (1.0 eq) and stir at room temperature for 2 hours.

-

Purify the final PROTAC by preparative HPLC.

Data Presentation

The following tables present representative quantitative data for the SMARCA2/4 degrader ACBI1, which incorporates a linker structurally related to this compound. This data serves as a benchmark for what can be expected from PROTACs synthesized using this class of linkers.

Table 1: In Vitro Degradation Potency of ACBI1

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |

| MV-4-11 | SMARCA2 | 6 | >95 |

| MV-4-11 | SMARCA4 | 11 | >95 |

| NCI-H1568 | SMARCA2 | 3.3 | >95 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of ACBI1

| Cell Line | IC₅₀ (nM) |

| MV-4-11 | 28 |

| SK-MEL-5 | 68 |

IC₅₀: Half-maximal inhibitory concentration.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its aromatic core can impart favorable conformational properties to the linker, and its functional handles allow for straightforward and modular synthetic strategies. The provided protocols, based on the successful synthesis of the potent SMARCA2/4 degrader ACBI1, offer a practical guide for researchers to incorporate this and similar benzoate-derived linkers into their PROTAC design and development programs. The quantitative data for ACBI1 highlights the potential for achieving high degradation potency and cellular activity with PROTACs containing such linkers. Careful optimization of the linker length and attachment points will be crucial for maximizing the performance of the final PROTAC molecules.

Characterization of Methyl 4-(2-hydroxyethyl)benzoate: A Guide to Analytical Methods

Introduction

Methyl 4-(2-hydroxyethyl)benzoate is a chemical intermediate of significant interest in the pharmaceutical and cosmetic industries.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules.[1] Accurate and robust analytical methods are crucial for its characterization, ensuring purity, identity, and quality control throughout the drug development and manufacturing processes. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for the design of analytical methods and for understanding the compound's behavior in various matrices.

| Property | Value | Reference |

| CAS Number | 46190-45-8 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |

| Molecular Weight | 180.20 g/mol | [2][3][4] |

| Appearance | Colorless to Light Yellow Liquid or Solid/Semi-solid | [1][5] |

| Boiling Point | 134 °C (at 3 Torr) | [2][3] |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | [2][3] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. The following sections detail the expected spectral features and provide generalized protocols for acquiring the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule by providing information about the connectivity of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic Protons (ortho to -COOCH₃) |

| ~7.30 | Doublet | 2H | Aromatic Protons (ortho to -CH₂CH₂OH) |

| ~3.85 | Singlet | 3H | Methyl Ester Protons (-OCH₃) |

| ~3.90 | Triplet | 2H | Methylene Protons (-CH₂OH) |

| ~2.90 | Triplet | 2H | Methylene Protons (Ar-CH₂-) |

| ~1.70 | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carbonyl Carbon (-COO-) |

| ~145 | Aromatic Carbon (C-CH₂CH₂OH) |

| ~130 | Aromatic Carbon (C-COOCH₃) |

| ~129 | Aromatic Carbons (CH, ortho to -COOCH₃) |

| ~128 | Aromatic Carbons (CH, ortho to -CH₂CH₂OH) |

| ~63 | Methylene Carbon (-CH₂OH) |

| ~52 | Methyl Ester Carbon (-OCH₃) |

| ~39 | Methylene Carbon (Ar-CH₂-) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester carbonyl) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1280, ~1100 | Strong | C-O stretch (ester and alcohol) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 135 | [M - CH₂OH]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and can provide a softer ionization, preserving the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is well-suited for the analysis of this compound. While a specific method for the target compound is not published, the following protocol, adapted from a method for the closely related Methyl 4-hydroxybenzoate, is recommended.[9][10][11]

HPLC Protocol for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

Experimental Workflow: HPLC Analysis

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Gas Chromatography (GC)

GC is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. For compounds with active hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability.

GC-MS Protocol for the Analysis of this compound

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Detector | Mass Spectrometer (MS) |

| MS Parameters | Scan range of m/z 40-400. |

Experimental Workflow: GC-MS Analysis

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.

Summary of Analytical Methods

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. NMR provides the most detailed structural information, while IR is excellent for functional group identification. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. HPLC and GC are crucial for purity assessment and quantification. The protocols and data presented in this document, including those for analogous compounds, provide a comprehensive framework for the analytical characterization of this important chemical intermediate.

References

- 1. myuchem.com [myuchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 46190-45-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. This compound | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 46190-45-8 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ejpmr.com [ejpmr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Purity Analysis of Methyl 4-(2-hydroxyethyl)benzoate by HPLC and NMR Techniques

Introduction

Methyl 4-(2-hydroxyethyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and a component in cosmetic formulations.[1][2] Its purity is a critical quality attribute that can impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for the determination of purity and the identification and quantification of impurities. This document provides detailed application notes and experimental protocols for the purity analysis of this compound using these two complementary techniques.

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity and resolution for the separation and quantification of the active pharmaceutical ingredient (API) from its related substances. A stability-indicating HPLC method is crucial for resolving the main component from any potential impurities and degradation products.

A. HPLC Method Parameters

A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound. The following table summarizes a recommended starting point for method development, based on methods for similar aromatic esters.[3][4]

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

B. Experimental Protocol: HPLC Purity Determination

-

Preparation of Standard Solution:

-

Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

-

-

Chromatographic Procedure:

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Analysis:

-

The purity of the sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.

-

Purity (%) = (Area of Main Peak in Sample / Total Area of all Peaks in Sample) x 100

-

C. Potential Impurities

Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:

-

Starting Materials: 4-(2-hydroxyethyl)benzoic acid, Methanol.

-

By-products: Di-ester impurities, positional isomers.

-

Degradation Products: 4-hydroxybenzoic acid (from hydrolysis of the ester).[5]

A stability-indicating method should be able to resolve the main peak from these and other potential impurities. Forced degradation studies (acid, base, oxidation, heat, and light) are recommended to demonstrate the specificity of the method.

HPLC Analysis Workflow

Caption: Workflow for HPLC purity analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis